Compound Description: This compound is a novel radiotracer developed for positron emission tomography (PET) imaging of translocator protein (18 kDa) (TSPO) in ischemic brain. It exhibits high in vitro binding affinity for TSPO (Ki = 0.70 nM) and moderate lipophilicity (log D = 2.9). []
Relevance: Both [18F]5 and 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide are designed as radiotracers for PET imaging. Although targeting different proteins, both incorporate a radiolabeled ([18F]) aromatic ring for detection. Notably, [18F]5 was developed to address the in vivo instability observed with its [18F]fluoroethyl precursor, highlighting the importance of structural modifications for optimizing radiotracer properties. []
Compound Description: Similar to [18F]5, this compound is another novel radiotracer developed for PET imaging of TSPO. It also displays high in vitro binding affinity for TSPO (Ki = 5.9 nM) and moderate lipophilicity (log D = 3.4). Its structure was modified from its [18F]fluoroethyl precursor to improve in vivo stability. []
Relevance: This compound shares a core benzoxazolone structure with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide. Both compounds also contain an acetamide side chain, although the specific substituents differ. [] The inclusion of the radiolabeled ([18F]) fluorophenyl group in [18F]6, as opposed to the pyrimidinyl ethyl group in 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, highlights the potential for diverse modifications within this scaffold to target different biological targets. []
N-(1-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide (BD103) and 5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)
Compound Description: These compounds are biased negative allosteric modulators of the CXC-motif chemokine receptor CXCR3. They exhibit probe-dependent inhibition of CXCR3 signaling and have been investigated for their structural mechanisms underlying selectivity and probe dependence. []
Relevance: While not sharing the benzoxazolone core, both BD103 and BD064, as well as 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, are examples of small molecules targeting G protein-coupled receptors (GPCRs). This highlights the versatility of small molecule design for modulating diverse GPCRs and emphasizes the importance of understanding allosteric modulation and probe dependence in drug development. []
(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330) and (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)
Compound Description: These are 3H-pyrido[2,3-d]pyrimidin-4-one derivatives that act as potent and selective antagonists of the chemokine receptor CXCR3. They have been studied for their ability to block the actions of CXCL10 and CXCL11 at human, rat, mouse, and rhesus macaque CXCR3. [] Both compounds exhibit noncompetitive antagonism and inverse agonism at CXCR3. []
Relevance: These compounds, like 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, are examples of small molecules designed to interact with specific biological targets. The research on these CXCR3 antagonists highlights the importance of investigating pharmacological properties across different species for potential therapeutic applications. [] While targeting different receptors, the focus on small molecule design for modulating receptor activity is a common thread connecting these compounds to 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide. []
Compound Description: This compound, classified as a 3H-quinazolin-4-one derivative, is another antagonist of the chemokine receptor CXCR3. It displays noncompetitive antagonism and full inverse agonism at CXCR3. []
Relevance: Although belonging to a different chemical class than 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, VUF5834 also acts as a small molecule antagonist of a GPCR. This suggests a commonality in the approach of targeting GPCRs for therapeutic intervention. []
Compound Description: This imidazolium compound is also an antagonist of CXCR3, exhibiting noncompetitive antagonism and full inverse agonism. []
Relevance: Similar to other related compounds, VUF10132 demonstrates the application of small molecule design for modulating GPCR activity. Its structural diversity from 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide further emphasizes the wide range of chemical structures that can be utilized to target specific receptors. []
Compound Description: This quaternary ammonium anilide is yet another CXCR3 antagonist. Unlike the other related compounds, TAK-779 acts as a noncompetitive antagonist with weak partial inverse agonism at CXCR3, suggesting a different mode of interaction with the receptor. []
Relevance: While structurally dissimilar to 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, TAK-779 exemplifies the concept of developing small molecule antagonists for GPCRs. Its unique mode of action highlights the complexity of receptor pharmacology and the potential for diverse mechanisms of action among different antagonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.